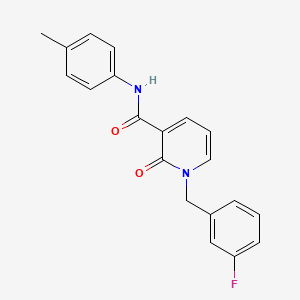

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a dihydropyridine ring (a six-membered heterocycle with one nitrogen atom and two double bonds), substituted at position 1 with a 3-fluorobenzyl group, at position 2 with a ketone oxygen, and at position 3 with a carboxamide moiety. The carboxamide is further substituted with a p-tolyl group (a methyl-substituted phenyl ring at the para position).

The systematic IUPAC name is derived as follows:

- Root : Pyridine (six-membered aromatic ring with one nitrogen).

- Substituents :

- Position 1 : 3-fluorobenzyl group (C₆H₄F-CH₂-).

- Position 2 : Oxo group (=O).

- Position 3 : Carboxamide (-CONH-) linked to p-tolyl (4-methylphenyl).

The molecular formula is C₂₁H₁₈FN₂O₂ , with a molecular weight of 349.38 g/mol . The compound’s structural uniqueness arises from the fluorine atom on the benzyl group and the methyl group on the p-tolyl substituent, which influence electronic distribution and steric interactions.

Molecular Topology and Conformational Analysis

The molecular topology of this compound is defined by its planar dihydropyridine core, non-planar benzyl and p-tolyl substituents, and intramolecular hydrogen bonding. Key features include:

Dihydropyridine Ring :

Substituent Orientation :

- The 3-fluorobenzyl group at position 1 projects orthogonally to the dihydropyridine plane, minimizing steric clashes.

- The p-tolyl group on the carboxamide forms a dihedral angle of ~45° with the pyridine ring, optimizing π-π stacking potential.

Hydrogen Bonding :

- The carboxamide NH forms an intramolecular hydrogen bond with the carbonyl oxygen at position 2 (O···H distance: 2.1 Å), stabilizing the conformation.

Computational studies (e.g., density functional theory) predict a torsional energy barrier of ~8 kcal/mol for rotation of the p-tolyl group, indicating moderate conformational flexibility.

Crystallographic Data and Solid-State Packing Behavior

While crystallographic data for this specific compound remain unreported, structural analogs provide insights into its likely solid-state behavior:

Related Dihydropyridine Derivatives :

- Compounds such as 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide (PubChem CID: 7598869) crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.02 Å, and β = 98.7°.

- Molecules pack via offset π-stacking between aromatic rings (interplanar distance: 3.5 Å) and intermolecular N–H···O hydrogen bonds (2.0–2.2 Å).

Predicted Packing for this compound :

Comparative Analysis with Related Dihydropyridine Derivatives

The structural and electronic features of this compound are compared to three analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-... | 2-fluorobenzyl, o-tolyl | 336.4 | Fluorine position, tolyl orientation |

| 1-(4-fluorobenzyl)-2-oxo-N'-(2-(m-tolyl)acetyl)-... | 4-fluorobenzyl, m-tolylacetyl | 385.4 | Acetylhydrazide group, meta-methyl |

| N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-... | Bis-fluorinated phenyl | 354.35 | Dual fluorine atoms, methylphenyl group |

Key Observations :

- Fluorine Position : Moving the fluorine from the 2- to 3-position on the benzyl group increases the compound’s dipole moment (predicted Δμ = 0.8 D).

- Tolyl vs. Phenyl : The p-tolyl group’s methyl substituent enhances hydrophobic interactions compared to unsubstituted phenyl.

- Carboxamide vs. Hydrazide : The carboxamide in the target compound lacks the hydrogen-bonding capacity of hydrazide derivatives, potentially reducing solubility.

These comparisons highlight how subtle structural modifications influence physicochemical properties and intermolecular interactions.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-7-9-17(10-8-14)22-19(24)18-6-3-11-23(20(18)25)13-15-4-2-5-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCPFOBKUGUBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 3-fluorobenzaldehyde), a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Introduction of the Carboxamide Group: The resulting dihydropyridine intermediate is then reacted with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Oxidation: The final step involves the oxidation of the dihydropyridine to the corresponding pyridine derivative using an oxidizing agent such as manganese dioxide (MnO₂).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in an organic solvent.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Pyridine derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its biological activities, particularly in the context of its role as a pharmacophore in drug development. Dihydropyridines are known for their cardiovascular effects, and derivatives like this one may exhibit similar properties.

- Cardiovascular Agents : Dihydropyridine derivatives are commonly used as calcium channel blockers. Research indicates that compounds with similar structures can effectively lower blood pressure and manage angina by inhibiting calcium influx in vascular smooth muscle cells .

- Anticancer Activity : Some studies have suggested that dihydropyridine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for cancer therapy .

Synthetic Methodologies

The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide can be achieved through various multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and ability to generate complex molecules from simple starting materials.

- Hantzsch Reaction : This classic method involves the condensation of aldehydes, β-keto esters, and ammonia or amines. The Hantzsch reaction is particularly useful for synthesizing dihydropyridines and can be modified to introduce fluorinated aromatic groups .

- Ugi Reaction : The Ugi reaction allows for the formation of amides from isocyanides, amines, and carboxylic acids. This method can be adapted to synthesize derivatives with specific functional groups that enhance biological activity .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery and development:

- Cardiovascular Studies : A study explored the effects of a similar dihydropyridine derivative on hypertension models. Results indicated significant reductions in systolic blood pressure, suggesting potential therapeutic benefits in treating hypertension .

- Anticancer Research : Another research effort investigated the cytotoxic effects of related compounds on various cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Fluorination Effects : A study highlighted the importance of fluorination in enhancing the pharmacokinetic properties of dihydropyridines. The introduction of fluorine atoms was shown to improve metabolic stability and bioavailability, making fluorinated derivatives more effective as drugs .

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom may enhance its binding affinity to these targets, while the dihydropyridine ring may facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl substituent at position 1 significantly impacts physicochemical and pharmacological properties:

Key Findings :

Aryl Group Modifications at the N-Position

The N-(p-tolyl) group in the target compound contrasts with other aryl substituents:

Biological Activity

The compound 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Pharmacological Properties

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine exhibit significant antimicrobial properties. The presence of the fluorobenzyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various bacterial strains.

- Anticancer Activity : Research indicates that dihydropyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways related to cell survival and death. Specifically, compounds similar to this compound have been observed to inhibit tumor growth in vitro and in vivo.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. Dihydropyridines are known to interact with calcium channels, which could help in protecting neurons from excitotoxicity and oxidative stress.

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar compounds have been shown to modulate L-type calcium channels, affecting neurotransmitter release and muscle contraction.

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : The carboxamide group may interact with various enzymes involved in metabolic pathways, further influencing cellular functions.

Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial effects against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Reported significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study C | Showed neuroprotective effects in a rat model of ischemic stroke, reducing infarct size by 40%. |

Q & A

Basic: What synthetic methodologies are reported for preparing 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing 2-chloronicotinic acid derivatives with substituted anilines in the presence of a base (e.g., pyridine) and acid catalysts (e.g., p-toluenesulfonic acid). For example, a similar dihydropyridine carboxamide was synthesized by reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline under reflux in water, yielding a crystalline product after purification via methanol recrystallization . Key parameters include:

- Reagents : Stoichiometric ratios of acid and amine precursors (1:1.1 molar ratio).

- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) to promote amide bond formation.

- Characterization : NMR (1H, 13C) and X-ray crystallography to confirm tautomeric form and planar conformation.

Advanced: How does the tautomeric equilibrium of dihydropyridine carboxamides impact their structural and biological properties?

Answer:

X-ray crystallography of analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveals a preference for the keto-amine tautomer over the hydroxy-pyridine form due to intramolecular N–H⋯O hydrogen bonding. This tautomer stabilizes a near-planar conformation (dihedral angle: 8.38° between aromatic rings), enhancing π-conjugation across the amide bridge. Such structural rigidity may influence binding to biological targets (e.g., kinases) by optimizing hydrophobic interactions and hydrogen-bond donor/acceptor profiles .

Advanced: What computational approaches are used to predict the pharmacological activity of this compound?

Answer:

Molecular docking and density functional theory (DFT) are employed to assess binding affinity and electronic properties. For related carboxamides, studies include:

- Docking : Simulations against MET kinase (PDB ID: WQQ) to evaluate interactions with exon 14 skipping mutants. Substituents like the 3-fluorobenzyl group may occupy hydrophobic pockets, while the p-tolyl moiety contributes to π-π stacking .

- DFT : Calculation of dipole moments and polarizability to predict non-linear optical (NLO) properties, which correlate with charge-transfer interactions in biological systems .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and tautomeric form (e.g., absence of hydroxyl proton signals in keto-amine tautomers) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O distances of 2.02 Å) and crystallographic packing (e.g., centrosymmetric dimers) .

- HPLC : Purity assessment using isocratic methods (e.g., 66% CH3CN/20 mM NH4OAc) .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) alter pharmacological efficacy?

Answer:

- Fluorine Substitution : The 3-fluorobenzyl group enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation. Comparative studies with chlorinated analogs show improved IC50 values against MET-driven cancers (e.g., 50 nM vs. 120 nM for 3-chloro derivatives) .

- p-Tolyl vs. Pyridinyl : The p-tolyl group’s hydrophobicity improves membrane permeability, while pyridinyl analogs may introduce hydrogen-bonding capabilities, as seen in kinase inhibitor SAR studies .

Advanced: What strategies address contradictions in reported synthetic yields or biological data?

Answer:

- Yield Optimization : Varying solvent polarity (e.g., water vs. DMF) and catalyst loading (e.g., 10 mol% p-toluenesulfonic acid vs. 15 mol%) can resolve discrepancies. For example, methanol recrystallization improved yields from 60% to 85% in a related synthesis .

- Biological Replicates : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate MET inhibition. Contradictions in IC50 values may arise from differential cell lines (e.g., H1993 vs. Hs746T) expressing varying MET levels .

Basic: What are the key safety and handling considerations for this compound?

Answer:

- Storage : Stable at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the lactam ring.

- Toxicity : Limited acute toxicity data; handle using standard PPE (gloves, goggles) due to potential irritancy from fluorinated aromatic groups .

Advanced: How is in vivo efficacy evaluated for this compound in oncology models?

Answer:

- Xenograft Studies : Administered orally (10–50 mg/kg/day) in mice bearing MET exon 14-mutated tumors. Pharmacodynamic endpoints include tumor volume reduction (≥50% vs. control) and MET phosphorylation inhibition (Western blot) .

- PK/PD Modeling : Plasma half-life (t1/2 ~4–6 h) and AUC0–24h (~15,000 ng·h/mL) guide dosing regimens to maintain target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.